Allicin (90 percent)-d10 is a stable isotopic form of allicin, a sulfur-containing compound primarily derived from garlic (Allium sativum). Allicin is renowned for its potent biological activities, including antimicrobial, antifungal, and antioxidant properties. The "d10" designation indicates that the compound is labeled with ten deuterium atoms, which are stable isotopes of hydrogen. This isotopic labeling is often utilized in research to trace metabolic pathways and understand the compound's behavior in biological systems.
Allicin is produced when garlic is crushed or chopped, leading to the enzymatic conversion of alliin (S-allyl-L-cysteine sulfoxide) into allicin through the action of the enzyme alliinase. Garlic has been used for centuries in traditional medicine and culinary applications due to its health benefits.
Allicin is classified as a thiosulfinate, a type of organosulfur compound. It exhibits a unique structure that contributes to its biological activity and potential therapeutic applications. Allicin's classification also places it within the broader category of phytochemicals, which are bioactive compounds found in plants.
The synthesis of allicin (90 percent)-d10 can be achieved through various methods:
The enzymatic synthesis requires precise control over conditions such as temperature and pH to maximize yield and minimize degradation of the compound. The use of deuterated substrates allows researchers to trace metabolic pathways more effectively due to the distinct mass difference between deuterium and hydrogen.
The molecular structure of allicin consists of a thiosulfinate group connected to an allyl group. Its chemical formula is C6H10O1S2, with a molecular weight of approximately 162.25 g/mol for the non-deuterated form. In allicin (90 percent)-d10, the hydrogen atoms in specific positions are replaced by deuterium atoms.
Allicin undergoes several chemical reactions that are significant for its biological activity:
The stability of allicin is influenced by factors such as pH, temperature, and the presence of other reactive species. Understanding these reactions is crucial for developing formulations that maintain allicin's efficacy.
The mechanism of action of allicin involves several pathways:
Research has shown that allicin exhibits potent activity against a range of pathogens, including bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi such as Candida albicans.
Studies indicate that allicin retains its biological activity for a limited time unless stabilized through encapsulation or formulation techniques.
Allicin (90 percent)-d10 has several scientific applications:
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